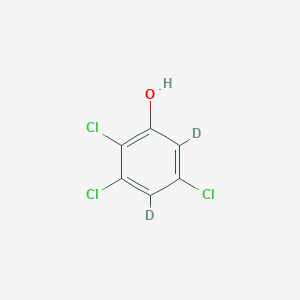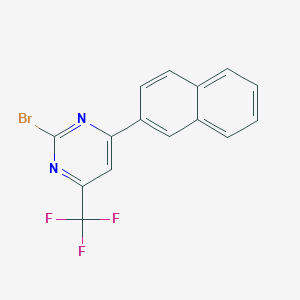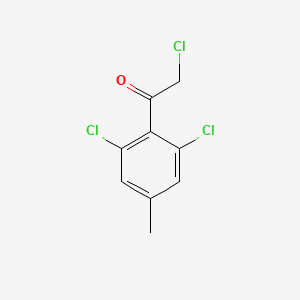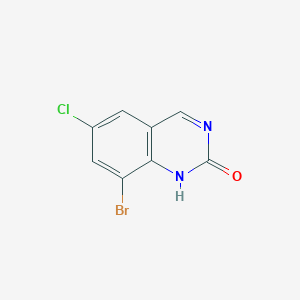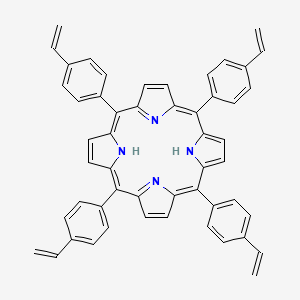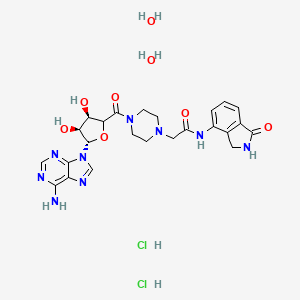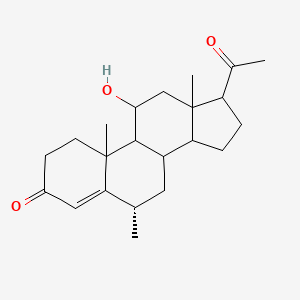
6 alpha-Methyl-11 beta-hydroxyprogesterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6 alpha-Methyl-11 beta-hydroxyprogesterone, also known as medrysone, is a synthetic corticosteroid with anti-inflammatory properties. It is primarily used in ophthalmology for the treatment of eye inflammation. The compound has a molecular formula of C22H32O3 and a molecular weight of 344.49 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6 alpha-Methyl-11 beta-hydroxyprogesterone involves several steps, starting from progesterone. The key steps include methylation and hydroxylation reactions. The reaction conditions typically involve the use of organic solvents and catalysts such as aluminum trichloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors with continuous monitoring of temperature, pressure, and pH .
Análisis De Reacciones Químicas
Types of Reactions
6 alpha-Methyl-11 beta-hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the steroid backbone
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents such as chloroform and methanol .
Major Products
The major products formed from these reactions include various hydroxylated and methylated derivatives of the original compound. These derivatives often have different pharmacological properties and can be used for various therapeutic applications .
Aplicaciones Científicas De Investigación
6 alpha-Methyl-11 beta-hydroxyprogesterone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry.
Biology: The compound is used to study the effects of corticosteroids on cellular processes.
Medicine: It is primarily used in ophthalmology for the treatment of eye inflammation. .
Industry: The compound is used in the formulation of various pharmaceutical products
Mecanismo De Acción
6 alpha-Methyl-11 beta-hydroxyprogesterone exerts its effects by binding to corticosteroid receptors in the body. This binding leads to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparación Con Compuestos Similares
Similar Compounds
11 beta-Hydroxyprogesterone: A naturally occurring steroid with similar anti-inflammatory properties.
Medroxyprogesterone acetate: A synthetic progestin with broader applications in hormone therapy.
Megestrol acetate: Another synthetic progestin used in the treatment of cancer and appetite stimulation.
Uniqueness
6 alpha-Methyl-11 beta-hydroxyprogesterone is unique due to its specific use in ophthalmology and its potent anti-inflammatory effects. Unlike other similar compounds, it is specifically formulated for topical use in the eyes, making it highly effective for treating ocular inflammation .
Propiedades
Fórmula molecular |
C22H32O3 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(6S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12-,15?,16?,17?,19?,20?,21?,22?/m0/s1 |
Clave InChI |
GZENKSODFLBBHQ-CHMAHDFQSA-N |
SMILES isomérico |
C[C@H]1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C |
SMILES canónico |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


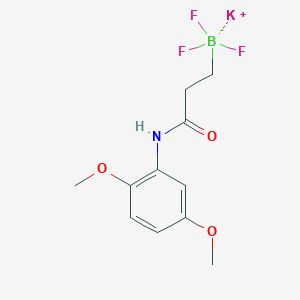
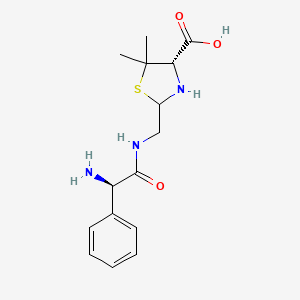
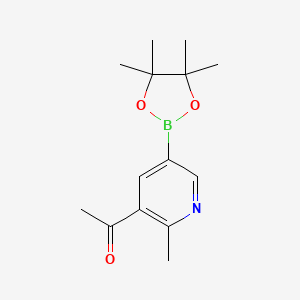


![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
